molecular formula C12H15FN2O2 B1475271 (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1713583-90-4

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1475271
CAS RN: 1713583-90-4
M. Wt: 238.26 g/mol
InChI Key: XIVCYGXFUOCADJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs, has been extensively studied . Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The chemical reactions of piperidine derivatives have been widely studied. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Scientific Research Applications

1. Neuropharmacology and Potential Antidepressant Effects A study by Vacher et al. (1999) explored novel derivatives of 2-pyridinemethylamine as selective and orally active agonists at 5-HT1A receptors. These compounds, including variations of the (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone structure, showed enhanced and long-lasting 5-HT1A agonist activity, indicating potential antidepressant effects (Vacher et al., 1999).

2. Antiproliferative Activity and Structural Analysis Prasad et al. (2018) conducted a study on a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, evaluating its antiproliferative activity. They performed structural characterization using various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).

3. Crystal Structure and Hydrogen Bonding Revathi et al. (2015) focused on the crystal structure of an adduct formed by a compound closely related to this compound. They highlighted the intermolecular hydrogen bonding and its impact on the stability of the molecule (Revathi et al., 2015).

4. Antibacterial and Antifungal Activities Mallesha and Mohana (2014) synthesized a series of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone and evaluated their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial properties against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

5. Radiolabeling and Potential as SPECT Tracers Blanckaert et al. (2007) reported the synthesis and in vivo evaluation of radiolabeled this compound derivatives as potential SPECT tracers for the serotonin 5-HT2A receptor. These studies are crucial for the development of diagnostic tools in neuropharmacology (Blanckaert et al., 2007).

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on the specific compound. For instance, some piperidine derivatives have shown inhibitory activity against influenza A .

Future Directions

The future directions of research on “(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods could also be a focus .

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVCYGXFUOCADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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